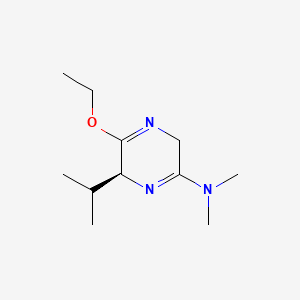
(S)-5-Ethoxy-6-isopropyl-N,N-dimethyl-3,6-dihydropyrazin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-5-Ethoxy-6-isopropyl-N,N-dimethyl-3,6-dihydropyrazin-2-amine is a synthetic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes an ethoxy group, an isopropyl group, and a pyrazinamine core. Its stereochemistry is defined by the (6S) configuration, which plays a crucial role in its biological activity and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-Ethoxy-6-isopropyl-N,N-dimethyl-3,6-dihydropyrazin-2-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazinamine Core: The initial step involves the formation of the pyrazinamine core through a cyclization reaction. This can be achieved by reacting an appropriate diamine with a diketone under acidic conditions.
Introduction of the Ethoxy Group: The ethoxy group is introduced via an etherification reaction. This step involves the reaction of the pyrazinamine intermediate with an ethylating agent, such as ethyl iodide, in the presence of a base like potassium carbonate.
Introduction of the Isopropyl Group: The isopropyl group is introduced through an alkylation reaction. This can be achieved by reacting the intermediate with isopropyl bromide in the presence of a strong base like sodium hydride.
N,N-Dimethylation: The final step involves the N,N-dimethylation of the pyrazinamine core. This can be accomplished by reacting the intermediate with formaldehyde and formic acid under reductive amination conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-5-Ethoxy-6-isopropyl-N,N-dimethyl-3,6-dihydropyrazin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-5-Ethoxy-6-isopropyl-N,N-dimethyl-3,6-dihydropyrazin-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (S)-5-Ethoxy-6-isopropyl-N,N-dimethyl-3,6-dihydropyrazin-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(6S)-5-Methyltetrahydrofolic acid: A folate derivative with similar stereochemistry.
(6S)-5,6,7,8-Tetrahydrofolic acid: Another folate derivative with a similar core structure.
(6S)-5-Methyltetrahydrofolate-Calcium: A calcium salt of a similar compound used in supplements.
Uniqueness
(S)-5-Ethoxy-6-isopropyl-N,N-dimethyl-3,6-dihydropyrazin-2-amine is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
134870-63-6 |
|---|---|
Molekularformel |
C11H21N3O |
Molekulargewicht |
211.309 |
IUPAC-Name |
(5S)-6-ethoxy-N,N-dimethyl-5-propan-2-yl-2,5-dihydropyrazin-3-amine |
InChI |
InChI=1S/C11H21N3O/c1-6-15-11-10(8(2)3)13-9(7-12-11)14(4)5/h8,10H,6-7H2,1-5H3/t10-/m0/s1 |
InChI-Schlüssel |
JZLVCDXBWITZMJ-JTQLQIEISA-N |
SMILES |
CCOC1=NCC(=NC1C(C)C)N(C)C |
Synonyme |
Pyrazinamine, 5-ethoxy-3,6-dihydro-N,N-dimethyl-6-(1-methylethyl)-, (S)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



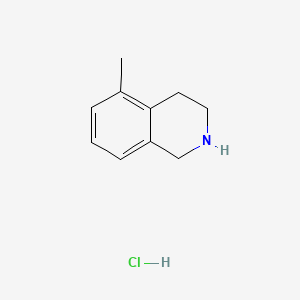
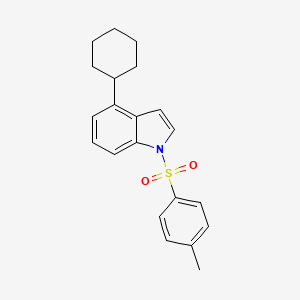


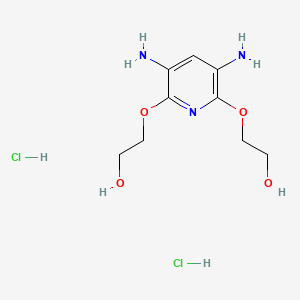
![3-[(Diethoxymethyl)silyl]pyridine](/img/structure/B590596.png)
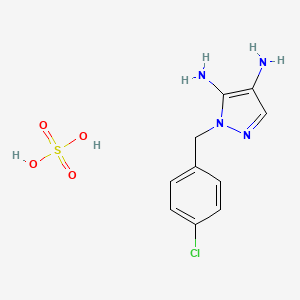
![Mevalonolactone, RS-, [5-3H]](/img/structure/B590605.png)
